Ethyl 2-(1H-pyrazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

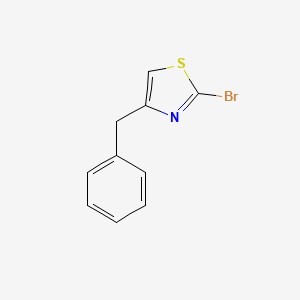

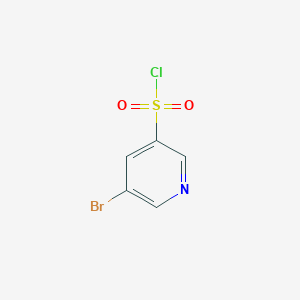

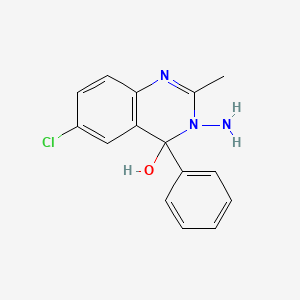

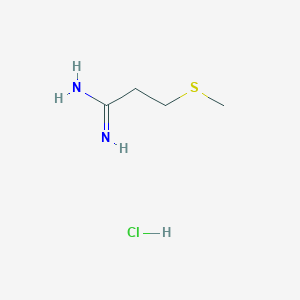

Ethyl 2-(1H-pyrazol-4-yl)acetate is a compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is used in research and is a part of the Chemistry Heterocyclic Building Blocks .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to an ethyl acetate group . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles, including this compound, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use .Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Antimicrobial Activity Synthesis The compound is used as a precursor for synthesizing new derivatives that exhibit antimicrobial activity. For instance, it was involved in the preparation of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives, which showed significant antibacterial effects against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli (Asif et al., 2021).

Catalysis and Polymerization Ethyl 2-(1H-pyrazol-4-yl)acetate derivatives have been investigated for their catalytic properties. Pyrazolyl compounds derived from it have been used as ligands in zinc(II) carboxylate complexes, which are active catalysts for the copolymerization of CO2 and cyclohexene oxide. This demonstrates its potential application in creating environmentally friendly polymers (Matiwane et al., 2020).

Heterocyclic Chemistry and New Molecular Syntheses It serves as a foundational component for the development of a broad array of heterocyclic compounds. Novel synthesis methods have utilized this compound for producing pyrazolo[3,4-b]pyridine products, offering a pathway to new N-fused heterocycle products with potential applications in drug discovery and material science (Ghaedi et al., 2015).

Antioxidant Properties Research has also explored the antioxidant properties of pyrazole derivatives synthesized from this compound. Such studies contribute to understanding the compound's potential in developing new antioxidant agents (Naveen et al., 2021).

Material Science and Crystal Engineering The compound is utilized in the synthesis of materials with specific crystal structures and properties. For example, molybdenum oxide/pyrazolylpyridine composites derived from this compound have been developed as heterogeneous catalysts for olefin epoxidation, highlighting its application in creating materials for chemical transformations (Figueiredo et al., 2012).

Safety and Hazards

Future Directions

Pyrazole derivatives, including Ethyl 2-(1H-pyrazol-4-yl)acetate, have potential applications in various fields. There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles . Future research may focus on these areas.

Mechanism of Action

Target of Action

Ethyl 2-(1H-pyrazol-4-yl)acetate is a compound that belongs to the pyrazole family . Pyrazole derivatives are known to interact with a variety of targets, including enzymes, receptors, and proteins, depending on their chemical structure . .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and direct binding . The exact interaction between this compound and its targets would depend on the specific chemical structure of the compound and the nature of the target.

Biochemical Pathways

Pyrazole derivatives are known to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The exact pathways affected by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

The compound’s solubility, molecular weight, and chemical structure would likely influence its adme properties .

Result of Action

Based on the known activities of pyrazole derivatives, it could potentially have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors, including temperature, pH, and the presence of other compounds . .

properties

IUPAC Name |

ethyl 2-(1H-pyrazol-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)3-6-4-8-9-5-6/h4-5H,2-3H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZOICMRSLBUCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CNN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)